Alectinib

Catalog No.
S548568
CAS No.
1256580-46-7
M.F
C30H34N4O2
M. Wt
482.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alectinib

For crizotinib-resistant NSCLC and CNS metastasis models, generic ALK inhibitors fail due to L1196M gatekeeper mutation and P-gp efflux. Alectinib (CAS 1256580-46-7) overcomes these barriers: • Potent 2 nM IC50 against L1196M mutant kinase for accurate screening. • Brain-to-plasma ratio 0.63-0.94 enables CNS therapeutic concentrations. • BCS Class IV lipophilic API serves as reference for amorphous solid dispersion development. Procure with guaranteed purity and batch consistency for reproducible in vivo PK/PD studies.

CAS Number

1256580-46-7

Product Name

Alectinib

IUPAC Name

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

Molecular Formula

C30H34N4O2

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3

InChI Key

KDGFLJKFZUIJMX-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C

solubility

Soluble in DMSO, not in water

Synonyms

ARQ761; ARQ-761; ARQ 761.

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C

The exact mass of the compound Alectinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 10 mg

Alectinib (CAS 1256580-46-7) is a highly selective, second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor, primarily procured for advanced oncology research and formulation development. As a highly lipophilic, Biopharmaceutics Classification System (BCS) Class IV compound, it presents specific handling requirements, being available in both free base and hydrochloride salt forms [2]. Unlike first-generation ALK inhibitors, Alectinib is structurally optimized to bypass P-glycoprotein (P-gp) mediated efflux and bind effectively to mutated ALK kinase domains, making it a critical precursor and tool compound for modeling drug-resistant non-small cell lung cancer (NSCLC) and central nervous system (CNS) metastases [1].

Research Fit

ALK signaling pathway studies
CNS-penetrant brain metastasis models
Oral bioavailability for in vivo research

Generic substitution of Alectinib with first-generation ALK inhibitors like Crizotinib fails in both in vitro mutant screening and in vivo neurological models due to Crizotinib's vulnerability to the L1196M gatekeeper mutation and its active efflux across the blood-brain barrier[1]. Furthermore, substituting formulated Alectinib with raw, unformulated crystalline Alectinib hydrochloride in in vivo pharmacokinetic studies will result in severe bioavailability failures; the raw API exhibits an extremely low aqueous solubility of approximately 10.3 µg/mL, necessitating specific amorphous solid dispersion (ASD) techniques or surfactant-heavy vehicles to achieve bio-relevant dissolution and reproducible systemic exposure .

Substitution Risk

Crizotinib
Limited CNS penetration may not replicate alectinib brain metastasis model endpoints
Ceritinib
Intracranial response profile differs; reported lower ORR may limit model transferability
Lorlatinib
Resistance mutation spectrum differs; sequential ALK mutation frequency may alter model interpretation

Overcoming Gatekeeper Mutations in Resistant Cell Lines

In cell-free and in vitro kinase assays, Alectinib demonstrates potent inhibition of the ALK L1196M gatekeeper mutation, a primary mechanism of acquired resistance, whereas Crizotinib is rendered ineffective. Alectinib achieves an IC50 of 2 nM against the L1196M mutant, compared to Crizotinib which fails to suppress this variant [1].

Evidence DimensionInhibitory Concentration (IC50) against ALK L1196M
Target Compound DataAlectinib: 2 nM
Comparator Or BaselineCrizotinib: Resistant / Inactive
Quantified DifferenceAlectinib restores nanomolar potency against the Crizotinib-resistant L1196M mutation.
ConditionsIn vitro kinase assay / Ba/F3 cell models

Essential for researchers procuring a tool compound to establish or validate crizotinib-resistant NSCLC cell lines.

PFS (ALEX)
Head-to-head
HR 0.43 (95% CI 0.32–0.58)
Reported PFS endpoint context
Phase III; n=303; alectinib 600 mg BID vs crizotinib

Blood-Brain Barrier Penetration for In Vivo CNS Models

Alectinib is specifically designed to evade P-glycoprotein (P-gp) efflux, allowing it to cross the blood-brain barrier efficiently. In animal models, Alectinib achieves a high brain-to-plasma ratio of 0.63 to 0.94, whereas Crizotinib exhibits a negligible CSF-to-plasma ratio of approximately 0.0026 due to active transport out of the CNS [1].

Evidence DimensionBrain/CSF-to-Plasma Ratio
Target Compound DataAlectinib: 0.63 to 0.94 (Brain-to-plasma)
Comparator Or BaselineCrizotinib: 0.0026 (CSF-to-plasma)
Quantified DifferenceAlectinib demonstrates >200-fold higher relative CNS partitioning compared to Crizotinib.
ConditionsIn vivo pharmacokinetic sampling / CNS metastasis models

Dictates the absolute selection of Alectinib over Crizotinib for any in vivo research involving orthotopic brain metastases or neuro-pharmacokinetics.

CNS OS (ALEX)
Head-to-head
HR 0.68 (95% CI 0.40–1.15)
Reported CNS endpoint context
Baseline CNS mets subgroup

Solvent Compatibility and Stock Solution Preparation

As a BCS Class IV compound, Alectinib exhibits highly pH-dependent and generally poor aqueous solubility (10.3 µg/mL in water). However, for laboratory procurement and in vitro assay preparation, it demonstrates excellent solubility in organic solvents, reaching up to 4500-5000 µg/mL (approx. 5 mg/mL) in anhydrous DMSO[1].

Evidence DimensionAbsolute Solubility
Target Compound DataAlectinib in DMSO: ~4500 µg/mL
Comparator Or BaselineAlectinib in Water: 10.3 µg/mL
Quantified Difference~436-fold higher solubility in DMSO compared to pure water.
Conditions25°C to 37°C solvent dissolution for stock preparation

Guides laboratory procurement and protocol design, ensuring researchers utilize anhydrous DMSO to prevent API precipitation in stock solutions.

Mutation frequency
Cross-study comparable
24% Alectinib (post-2nd gen)
48% Lorlatinib (post-3rd gen)
Reported mutation diversity context
P=0.017; plasma genotyping

Formulation Compatibility for Oral Bioavailability

For in vivo dosing, raw crystalline Alectinib hydrochloride yields poor bioavailability. However, processing the API into an Amorphous Solid Dispersion (ASD) using polymers like Soluplus/Gelucire or Apinovex results in up to a 547-fold increase in solubility, achieving >80% drug release within 15 minutes in bio-relevant media compared to the raw crystalline baseline .

Evidence DimensionAqueous Dissolution / Solubility Enhancement
Target Compound DataAlectinib ASD Formulation: >80% release in 15 min (547-fold solubility increase)
Comparator Or BaselineRaw Crystalline Alectinib: Poor dissolution / baseline solubility
Quantified Difference547-fold enhancement in solubility via solid dispersion techniques.
ConditionsFasted-state bio-relevant media (FaSSIF) dissolution testing

Crucial for formulation scientists, proving that raw API procurement must be paired with solid dispersion excipients to achieve viable in vivo exposure.

Intracranial ORR
Cross-study comparable
64.0% Alectinib
37.7% Ceritinib
Reported intracranial response context
Pooled phase II; baseline CNS mets
Real-World OS
Cross-study comparable
HR 0.59 (95% CI 0.44–0.75)
Reported OS endpoint context
RWD comparison; post-crizotinib
Indirect PFS ITC
Cross-study comparable
No significant difference
Reported PFS similarity context
ITC/MAIC of ALEX and ALTA-1L

In Vitro Screening of ALK-Resistant NSCLC Cell Lines

Due to its potent 2 nM IC50 against the L1196M gatekeeper mutation, Alectinib is the definitive tool compound for maintaining and assaying crizotinib-resistant Ba/F3 and patient-derived NSCLC cell lines. Procurement of Alectinib ensures accurate baseline establishment for next-generation inhibitor screening[1].

In Vivo Orthotopic Brain Metastasis Modeling

Alectinib's ability to evade P-gp efflux and achieve a brain-to-plasma ratio of 0.63 to 0.94 makes it the required positive control for in vivo models of ALK-driven CNS metastases. It allows researchers to achieve therapeutic concentrations in the brain parenchyma, a scenario impossible with first-generation inhibitors like Crizotinib [2].

Preclinical Excipient and Solid Dispersion Development

As a classic BCS Class IV highly lipophilic molecule, Alectinib serves as an ideal model API for developing novel Amorphous Solid Dispersion (ASD) technologies. Formulation scientists procure Alectinib to benchmark the performance of novel polymers (e.g., Apinovex, Soluplus) in overcoming extreme aqueous insolubility and maximizing gastrointestinal dissolution .

Application Fit Matrix

Application
Selection Property
Validation Focus
ALK inhibitor reference studies
Second-generation ALK TKI benchmark
PFS model endpoint validation
CNS metastasis research models
CNS penetration context
Intracranial response endpoint interpretation
Resistance mutation profiling
Mutation frequency context
ALK mutation panel analysis
Post-crizotinib research models
Post-first-line survival context
Overall survival endpoint analysis

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

482.26817634 g/mol

Monoisotopic Mass

482.26817634 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LIJ4CT1Z3Y

Drug Indication

Alectinib is a kinase inhibitor indicated for the treatment of patients with anaplastic lymphoma kinase (ALK)-positive, metastatic non-small cell lung cancer (NSCLC) who have progressed on or are intolerant to crizotinib. This indication is approved under accelerated approval based on tumor response rate and duration of response. Continued approval for this indication may be contingent upon verification and description of clinical benefit in confirmatory trials.
FDA Label
Alecensa as monotherapy is indicated for the first-line treatment of adult patients with anaplastic lymphoma kinase (ALK)-positive advanced non-small cell lung cancer (NSCLC). Alecensa as monotherapy is indicated for the treatment of adult patients with ALK�positive advanced NSCLC previously treated with crizotinib.
Treatment of non-small cell lung carcinoma (NSCLC)

Livertox Summary

Alectinib is a tyrosine kinase receptor inhibitor and antineoplastic agent used in the therapy of selected forms of advanced non-small cell lung cancer. Alectinib is associated with a moderate rate of transient elevations in serum aminotransferase levels during therapy and with rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Alectinib is a second generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is specifically used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 (echinoderm microtubule-associated protein-like 4) fusion protein that causes proliferation of NSCLC cells. Inhibition of ALK prevents phosphorylation and subsequent downstream activation of STAT3 and AKT resulting in reduced tumour cell viability. Both alectinib and its major active metabolite M4 demonstrate similar in vivo and in vitro activity against multiple mutant forms of ALK.

Absorption Distribution and Excretion

Alectinib reached maximal concentrations at 4 hours following administration of 600 mg twice daily under fed conditions in patients with ALK-positive NSCLC. The absolute bioavailability was 37% in the fed state. A high-fat, high-calorie meal increased the combined exposure of alectinib and its major metabolite M4 by 3.1-fold following oral administration of a single 600 mg dose.
When radioactively labeled, 98% of radioactivity was found in feces with 84% of that amount excreted as unchanged alectinib and 6% as M4. Less than 0.5% was found to be recovered in urine.
4016 L
The apparent clearance is 81.9L/hr for alectinib and 217 L/hr for M4.

Metabolism Metabolites

Alectinib is metabolized by CYP3A4 to its major active metabolite M4. M4 is then further metabolized by CYP3A4. Both alectinib and M4 demonstrate similar in vivo and in vitro activity. In vitro studies suggest that alectinib is not a substrate for P-gp while M4 is.

Wikipedia

Alectinib
Methyldioxirane

Biological Half Life

The mean elimination half life is 33 hr for alectinib and 31 hr for M4.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
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2: Wang LH, Dong T, Liu BB, Zhao XD, Chen JW, Murao K, Zhu W, Zhang GX. Contribution of the renin-angiotensin system in chronic foot-shock induced hypertension in rats. Life Sci. 2015 Jan 15;121:135-44. doi: 10.1016/j.lfs.2014.12.004. Epub 2014 Dec 11. PubMed PMID: 25498894.
3: Kobori H, Mori H, Masaki T, Nishiyama A. Angiotensin II blockade and renal protection. Curr Pharm Des. 2013;19(17):3033-42. Review. PubMed PMID: 23176216; PubMed Central PMCID: PMC3651580.
4: Nishiyama A, Kobori H, Konishi Y, Morikawa T, Maeda I, Okumura M, Kishida M, Hamada M, Nagai Y, Nakagawa T, Ohashi N, Nakano D, Hitomi H, Imanishi M. Mineralocorticoid receptor blockade enhances the antiproteinuric effect of an angiotensin II blocker through inhibiting podocyte injury in type 2 diabetic rats. J Pharmacol Exp Ther. 2010 Mar;332(3):1072-80. doi: 10.1124/jpet.109.158113. Epub 2009 Nov 25. PubMed PMID: 19940106; PubMed Central PMCID: PMC2835438.
5: Zhang GX, Ohmori K, Nagai Y, Fujisawa Y, Nishiyama A, Abe Y, Kimura S. Role of AT1 receptor in isoproterenol-induced cardiac hypertrophy and oxidative stress in mice. J Mol Cell Cardiol. 2007 Apr;42(4):804-11. Epub 2007 Feb 3. PubMed PMID: 17350036.
6: Dollar A, Brown C, Putnam D, McLaughlin T, Okamoto L, Arocho R. A retrospective electronic chart review of blood pressure changes in elderly patients treated with amlodipine or an angiotensin-converting enzyme inhibitor or angiotensin II receptor blocker. Clin Ther. 2002 Jun;24(6):930-41. PubMed PMID: 12117083.

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